N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13(21)19-11-12-22-18-15-9-5-6-10-16(15)20-17(18)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKECRZKJPAOFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 2-position of the indole core through electrophilic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a suitable thiol reagent under basic conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Antiviral Activity
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide has shown promising antiviral properties, particularly against:
SARS-CoV-2
In vitro studies indicate that this compound effectively inhibits the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The compound demonstrated an EC50 value of 0.21 µM with a cytotoxicity (CC50) greater than 100 µM, indicating a favorable safety profile compared to existing antiviral agents.
| Compound | EC50 (µM) | CC50 (µM) |
|---|---|---|
| This compound | 0.21 | >100 |
Respiratory Syncytial Virus and Influenza A Virus
The compound has also been identified as a dual inhibitor for Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). A study highlighted that certain derivatives exhibited low micromolar EC50 values against both viruses, showing potential as effective antiviral agents.
Anticancer Activity
Research has evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results are summarized below:
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| Hep-G2 | 12.93 ± 0.55 | Doxorubicin |
| A431 | 18.92 ± 1.48 | Ellipticine |
These findings suggest that the compound exhibits significant anti-proliferative effects comparable to established chemotherapeutic agents.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against both Gram-positive and Gram-negative bacteria. Preliminary results indicate effectiveness in inhibiting bacterial growth, highlighting its potential as a new antimicrobial agent.
Case Study 1: Dual Inhibition of RSV and IAV
A series of derivatives based on this compound were synthesized and evaluated for their anti-RSV and anti-IAV activities. Among the tested compounds, derivatives exhibited excellent activity with low cytotoxicity compared to ribavirin, a standard antiviral drug. This study emphasizes the therapeutic potential of this compound class in treating viral infections.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and its target proteins, particularly RdRp enzymes from various viruses. These studies provide insights into the binding affinities and mechanisms of action that underpin the observed antiviral activities.
Mechanism of Action
The mechanism of action of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of respiratory syncytial virus and influenza A virus, thereby preventing viral replication . The compound’s structure allows it to bind with high affinity to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Key Structural Features and Modifications
Key Observations :
- Thioether vs. Amine Linkages : The thioether group in the target compound enhances stability compared to amine-linked analogs (e.g., ), which are prone to oxidation.
- Substituent Effects : Nitro and methyl groups on the indole core (as in ) reduce solubility but increase melting points (159–187°C vs. 88–125°C for triazole analogs).
Physicochemical Properties
Melting Points and Solubility
Key Observations :
Anticancer and Enzymatic Activity
Key Observations :
Biological Activity
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its antiviral, anticancer, and antimicrobial properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound features an indole core linked via a thioether to an ethyl chain, which is further connected to an acetamide group. This unique structure contributes to its potential pharmacological effects.
Target of Action : The primary target for this compound is the RNA-dependent RNA polymerase (RdRp) of viruses, including SARS-CoV-2, Respiratory Syncytial Virus (RSV), and Influenza A virus .
Mode of Action : The compound inhibits the activity of RdRp, leading to a significant reduction in viral replication. This is evidenced by decreased RdRp activity and subsequent reduction in viral RNA synthesis .
Antiviral Activity
This compound has shown promising antiviral properties:
- SARS-CoV-2 Inhibition : In vitro studies demonstrated that the compound effectively inhibits SARS-CoV-2 RdRp with low cytotoxicity. Among a library of compounds tested, it was identified as one of the top candidates for inhibiting viral replication .
| Compound | EC50 (µM) | Cytotoxicity (CC50 µM) |
|---|---|---|
| This compound | 0.21 | >100 |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The MTT assay was employed to assess cytotoxicity against Hep-G2 (liver cancer), A431 (skin cancer), and other cell lines.
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| Hep-G2 | 12.93 ± 0.55 | Doxorubicin |
| A431 | 18.92 ± 1.48 | Ellipticine |
Results indicated that this compound exhibits significant anti-proliferative effects, comparable to established chemotherapeutic agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
